5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
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Description
5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methylbutyl)pentanamide is a useful research compound. Its molecular formula is C28H36N4O5 and its molecular weight is 508.619. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research into similar compounds has focused on their synthesis and evaluation for antimicrobial and anticancer activities. For instance, novel triazole derivatives have been synthesized and assessed for their antimicrobial properties, with some demonstrating good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, benzodifuranyl derivatives and oxadiazepines have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Evaluation
- Another focus has been on the evaluation of novel quinazolinone derivatives for antimicrobial activity, with the synthesis of these compounds targeting potential therapeutic uses (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, compounds have been synthesized and characterized to determine their potential as antioxidants, showing promising results against standard antioxidant assays (Al-azawi, 2016).
Synthesis Techniques and Characterization
- The synthesis of related compounds often involves complex techniques and multi-step reactions. For example, the synthesis of dihydroquinazoline derivatives as key intermediates for anti-cancer drugs highlights the intricate processes involved in obtaining these compounds (Sheng-li, 2004). Additionally, the rearrangement of hydroxybenzyl-tetrahydroisoquinolines to benzazepines demonstrates the chemical transformations these compounds can undergo (McMahon, Thornber, & Ruchirawat, 1982).
Properties
IUPAC Name |
5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O5/c1-20(2)15-16-29-25(33)10-6-7-17-31-27(35)23-8-4-5-9-24(23)32(28(31)36)19-26(34)30-18-21-11-13-22(37-3)14-12-21/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDUPDRWKDEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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